

Application Notes and Protocols for Commercially Available 2-Hydroxyestrone ELISA Kits

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Compound of Interest

Compound Name: 2-Hydroxyestrone

Cat. No.: B023517

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed information on the use of commercially available **2-Hydroxyestrone** (2-OHE1) ELISA kits for research purposes. The focus is on the ESTRAMET™ 2/16 ELISA kit, a widely cited competitive enzyme immunoassay for the quantitative determination of 2-OHE1 and 16 α -hydroxyestrone (16 α -OHE1) in human urine.

Introduction to 2-Hydroxyestrone

2-Hydroxyestrone is a major metabolite of estrone, formed through the hydroxylation of the parent estrogen by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1.^[1] Often referred to as a "good" estrogen, 2-OHE1 is characterized by its weak estrogenic activity and potential anti-proliferative effects.^[1] The balance between 2-OHE1 and the more estrogenic and potentially genotoxic metabolite, 16 α -hydroxyestrone (16 α -OHE1), is a subject of significant research interest, particularly in the context of hormone-dependent cancers such as breast cancer.^[2] The ratio of 2-OHE1 to 16 α -OHE1 is often used as a biomarker to assess the metabolic pathway of estrogen and its potential implications for health and disease.^{[2][3]}

Principle of the Competitive ELISA for 2-Hydroxyestrone

The ESTRAMET™ 2/16 ELISA kit is a competitive enzyme immunoassay. In this assay, 2-OHE1 present in a sample competes with a fixed amount of enzyme-labeled 2-OHE1 (e.g., alkaline phosphatase conjugate) for a limited number of binding sites on a specific monoclonal antibody coated on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled 2-OHE1 that has bound to the antibody. The resulting color development is inversely proportional to the concentration of 2-OHE1 in the sample. A standard curve is generated using known concentrations of 2-OHE1, and the concentration in unknown samples is determined by interpolating from this curve.

Data Presentation

The following tables summarize the key quantitative data for a typical commercially available **2-Hydroxyestrone** ELISA kit, based on the ESTRAMET™ 2/16 kit.

Table 1: Performance Characteristics of the ESTRAMET™ 2/16 ELISA Kit

Parameter	Specification
Assay Type	Competitive ELISA
Sample Type	Human Urine
Sensitivity (Lower Limit of Detection)	0.625 ng/mL[1][3]
Standard Range	0.625 - 20 ng/mL
Incubation Time	1 x 2 hours, 1 x 3 hours, 1 x 20 minutes[4]
Sample Volume	10 µL[4]
Substrate	p-Nitrophenyl Phosphate (pNPP)
Wavelength for Detection	405 nm

Table 2: Precision of the ESTRAMET™ 2/16 ELISA Kit

Parameter	Coefficient of Variation (%CV)	Reference
Intra-Assay Precision (2-OHE1)	1.1% - 12.9% (mean 4.9%)	[1]
Inter-Assay Precision (2-OHE1)	Consistently < 9%	[5]
Intra-Assay Precision (16 α -OHE1)	1.4% - 9.2% (mean 4.6%)	[1]
Inter-Assay Precision (16 α -OHE1)	Consistently < 9%	[5]
Reproducibility (Intraclass Correlation Coefficients)	80% - 95%	[1] [3]

Experimental Protocols

This section provides a detailed methodology for the use of the ESTRAMET™ 2/16 ELISA kit. It is essential to consult the specific instruction manual provided with the kit for the most accurate and up-to-date protocol.[\[6\]](#)

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 405 nm
- Precision pipettes and disposable tips
- Wash bottle, automated microplate washer, or manifold dispenser
- Reagent reservoirs
- Deionized or distilled water
- Plate shaker (optional)
- Absorbent paper

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

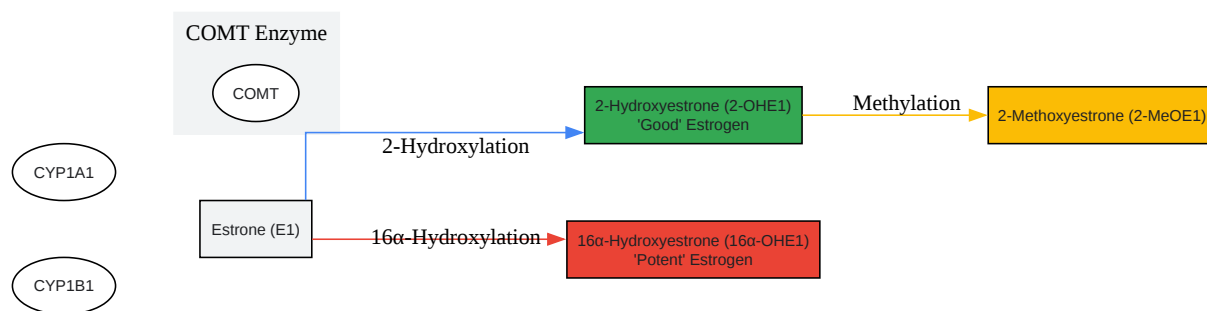
- Urine: Collect urine samples and store them at -20°C or lower if not assayed immediately. Before use, thaw the samples at room temperature and centrifuge to remove any precipitate. [\[6\]](#)

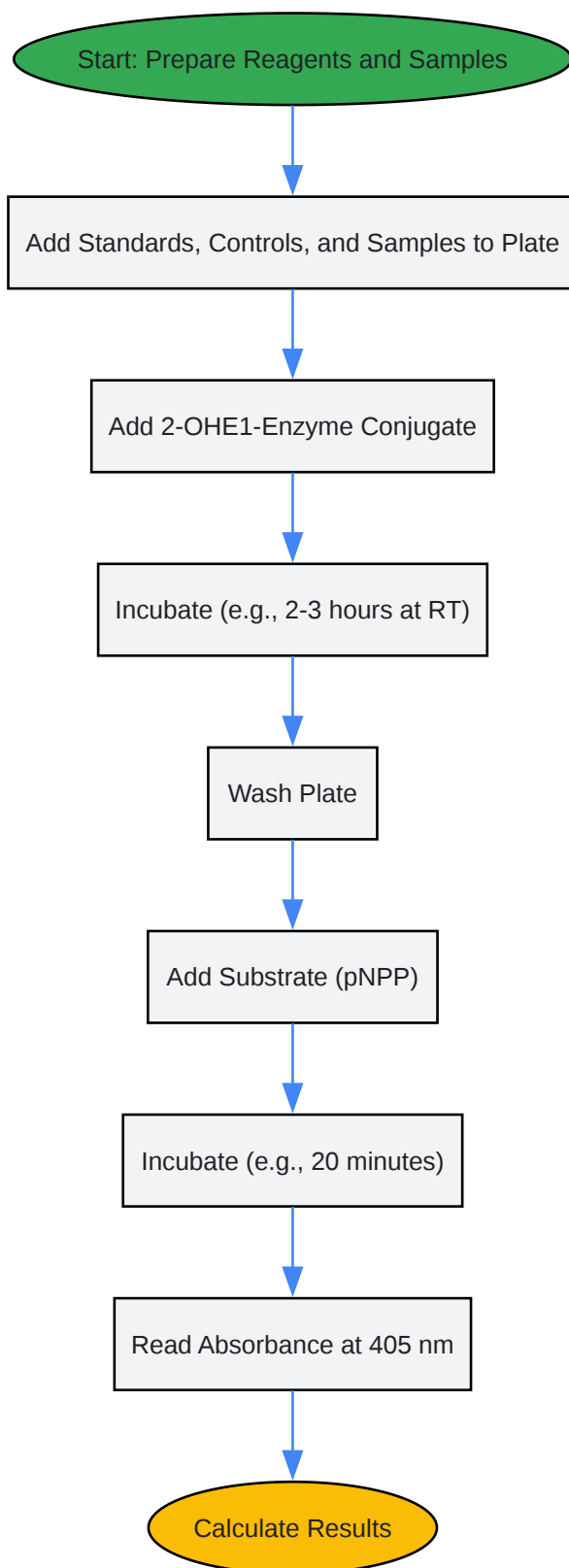
Assay Procedure (Based on ESTRAMET™ 2/16 Kit)

- Reagent Preparation: Bring all kit components and samples to room temperature before use. Prepare the wash buffer and other reagents as instructed in the kit manual.
- Standard and Sample Addition: Add standards, controls, and urine samples to the appropriate wells of the microplate.
- Enzyme Conjugate Addition: Add the 2-OHE1-alkaline phosphatase conjugate to each well.
- Incubation: Incubate the plate for the time and temperature specified in the kit manual (typically 2-3 hours at room temperature). [\[4\]](#)[\[6\]](#)
- Washing: Wash the wells multiple times with the prepared wash buffer to remove unbound reagents.
- Substrate Addition: Add the pNPP substrate solution to each well.
- Incubation: Incubate the plate for a specified time (e.g., 20 minutes) to allow for color development. [\[4\]](#)
- Reading: Read the absorbance of each well at 405 nm using a microplate reader.
- Calculation: Calculate the concentration of 2-OHE1 in the samples by referring to the standard curve. The results are typically expressed as ng/mL of urine or normalized to creatinine concentration (ng/mg creatinine).

Mandatory Visualizations

Estrogen Metabolism Signaling Pathway





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